5H-1,3-dioxolo[4,5-f]indole chemical properties
5H-1,3-dioxolo[4,5-f]indole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5H-1,3-dioxolo[4,5-f]indole (5,6-Methylenedioxyindole)
Introduction
The indole nucleus is a cornerstone of heterocyclic chemistry, celebrated as a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of pharmacologically active compounds.[1] Its unique electronic and structural properties allow it to interact with numerous biological targets, making it a focal point for drug discovery.[2] This guide delves into the specific chemical properties of a significant derivative: 5H-1,3-dioxolo[4,5-f]indole , more commonly known by its synonym, 5,6-Methylenedioxyindole .
This molecule integrates the foundational indole scaffold with a 1,3-dioxole (methylenedioxy) ring fused to the 5- and 6-positions of the benzene moiety. This fusion imparts unique steric and electronic characteristics, enhancing its utility as a versatile intermediate in the synthesis of complex natural products, alkaloid derivatives, and novel therapeutic agents.[3] This document provides a comprehensive exploration of its structure, synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals engaged in synthetic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The defining feature of 5H-1,3-dioxolo[4,5-f]indole is the rigid, planar, fused-ring system.[4] The indole portion provides an electron-rich aromatic system, crucial for its reactivity, while the appended dioxole ring enhances chemical stability and offers a point of structural diversity.[3] This combination creates a scaffold that is both stable and primed for selective functionalization.
The indole moiety's aromaticity and electron-rich nature make it susceptible to electrophilic substitution, a key reaction in its derivatization.[3] The lone pair of electrons on the nitrogen atom is integral to the aromatic system, influencing the regioselectivity of these reactions. The dioxole ring, being relatively inert, primarily modulates the electronic properties of the benzene portion of the indole core.
Table 1: Physicochemical Properties of 5H-1,3-dioxolo[4,5-f]indole
| Property | Value | References |
| CAS Number | 267-48-1 | [5] |
| Molecular Formula | C₉H₇NO₂ | [5][6] |
| Molecular Weight | 161.16 g/mol | [7][5] |
| IUPAC Name | 5H-[8][9]dioxolo[4,5-f]indole | [5] |
| Synonyms | 5,6-Methylenedioxyindole | [6][10] |
| Appearance | Light yellow or white solid powder | [3][5] |
| Storage | Sealed in dry, 2-8°C | [7][11] |
Synthesis and Manufacturing
The synthesis of 5H-1,3-dioxolo[4,5-f]indole is intrinsically linked to its catechol precursor, 5,6-dihydroxyindole.[8][10] The formation of the characteristic methylenedioxy bridge from the dihydroxy functionality is the critical step. 5,6-dihydroxyindole itself is a valuable intermediate, notably in the synthesis of melanin, and can be prepared via several routes, including the catalytic reductive cyclization of dinitrostyrene derivatives.[12]
The causality behind this synthetic strategy lies in the robust and high-yielding nature of forming the five-membered dioxole ring from a catechol. This reaction, typically employing a dihalomethane in the presence of a base, is a well-established method for protecting or modifying catechol systems.
Experimental Protocol: Synthesis from 5,6-Dihydroxyindole
This protocol describes the formation of the methylenedioxy bridge, a key step in synthesizing the title compound.
Step 1: Preparation of the Reaction Mixture
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In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 1.0 equivalent of 5,6-dihydroxyindole in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add 2.5-3.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of a carbonate base is crucial to deprotonate the phenolic hydroxyl groups without causing unwanted side reactions.
Step 2: Formation of the Methylene Bridge
-
To the stirred suspension, add 1.1-1.5 equivalents of a methylene bridging agent, such as dibromomethane (CH₂Br₂) or dichloromethane (CH₂Cl₂), dropwise at room temperature. Dibromomethane is often more reactive and can lead to higher yields.
-
Heat the reaction mixture to reflux (typically 60-100°C, depending on the solvent) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine to remove any remaining base and DMF.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 5H-1,3-dioxolo[4,5-f]indole.
Synthetic Workflow Diagram
Caption: Synthetic pathway from a dinitrostyrene precursor to the final product.
Chemical Reactivity and Derivatization
The reactivity of 5H-1,3-dioxolo[4,5-f]indole is dominated by the electron-rich indole core. This facilitates a range of transformations, making it a valuable building block for creating molecular diversity.[3]
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Electrophilic Aromatic Substitution (EAS): This is the hallmark reaction of indoles. Substitution typically occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site. If the C3 position is blocked, substitution can occur at C2 or on the benzene ring (C4 or C7). Common EAS reactions include Vilsmeier-Haack formylation (to install an aldehyde at C3), Mannich reaction, and Friedel-Crafts acylation.
-
N-Functionalization: The indole nitrogen (N-H) is acidic and can be deprotonated with a suitable base, allowing for alkylation, acylation, or sulfonylation (e.g., tosylation).[4] This provides a handle to modulate the electronic properties of the ring and attach various functional groups.
-
Cycloaddition Reactions: The indole double bond can participate in cycloaddition reactions. For instance, 5,6-methylenedioxyindole has been shown to react with dienophiles like β-nitrostyrene, demonstrating its utility in constructing more complex heterocyclic systems.[8]
Key Reactive Sites Diagram
Caption: Primary sites of chemical reactivity on the 5H-1,3-dioxolo[4,5-f]indole core.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a complete, published dataset for the parent compound is sparse, its expected spectral characteristics can be accurately predicted based on the known properties of the indole scaffold and methylenedioxy-substituted aromatics.[13][14][15][16]
Table 2: Predicted Spectroscopic Data for 5H-1,3-dioxolo[4,5-f]indole
| Technique | Predicted Characteristic Signals |
| ¹H NMR | δ ~8.0-8.5 ppm: Broad singlet, N-H proton.[17] δ ~7.0-7.5 ppm: Signals for pyrrole ring protons (H2, H3). δ ~6.5-7.0 ppm: Singlets for benzene ring protons (H4, H7). δ ~5.9-6.1 ppm: Sharp singlet (2H), O-CH₂-O protons. |
| ¹³C NMR | δ ~140-150 ppm: Quaternary carbons of the dioxole-fused benzene ring. δ ~120-130 ppm: Carbons of the indole core. δ ~100-105 ppm: Pyrrole ring carbons (C3) and O-CH₂-O carbon. δ ~95-100 ppm: Benzene ring carbons adjacent to dioxole oxygen (C4, C7).[13] |
| FT-IR | ~3400 cm⁻¹: N-H stretching vibration.[14] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: Aromatic C=C ring stretching. ~1250 & 1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the dioxole ring. |
| Mass Spec (EI) | m/z 161: Molecular ion peak [M]⁺. Key Fragments: Loss of HCN (m/z 134), loss of CO or CH₂O from the dioxole ring.[15][18] |
Applications in Research and Drug Development
The true value of 5H-1,3-dioxolo[4,5-f]indole lies in its application as a sophisticated building block. The indole framework is a privileged scaffold that mimics peptide structures and can bind to a wide variety of enzymes and receptors. This makes its derivatives prime candidates for drug development across numerous therapeutic areas.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity.[19] The 5H-1,3-dioxolo[4,5-f]indole core can be used to synthesize analogues of known anticancer drugs, potentially leading to compounds with improved efficacy or novel mechanisms of action.[19]
-
Enzyme Inhibitors: The rigid structure is ideal for designing specific inhibitors for enzymes such as kinases, which are critical targets in oncology and inflammatory diseases.
-
Natural Product Synthesis: This scaffold is present in or can be used to construct a variety of complex alkaloids and other natural products with significant biological activity.[3]
-
Functional Materials: The electron-rich and planar nature of the molecule makes it a candidate for research into organic electronic materials.
Drug Development Pathway Diagram
Caption: The core scaffold as a precursor to diverse classes of bioactive compounds.
Conclusion
5H-1,3-dioxolo[4,5-f]indole is more than just another heterocyclic compound; it is a strategically designed building block that combines the proven biological relevance of the indole nucleus with the unique structural and electronic contributions of a fused dioxole ring. Its stable yet reactive nature allows for predictable and selective functionalization, making it an invaluable intermediate for medicinal chemists and synthetic researchers. Understanding its core chemical properties—from synthesis to reactivity and spectroscopic signatures—is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.
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